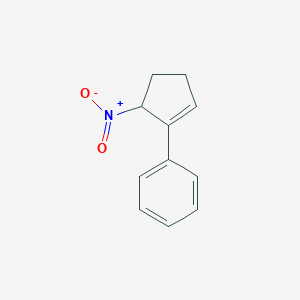

(5-Nitro-1-cyclopentenyl)benzene

Beschreibung

Eigenschaften

Molekularformel |

C11H11NO2 |

|---|---|

Molekulargewicht |

189.21 g/mol |

IUPAC-Name |

(5-nitrocyclopenten-1-yl)benzene |

InChI |

InChI=1S/C11H11NO2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-7,11H,4,8H2 |

InChI-Schlüssel |

TYIHWKJHZOXRKA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C(=C1)C2=CC=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

The compound (5-Nitro-1-cyclopentenyl)benzene is a notable chemical structure with diverse applications in scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

Pharmacological Potential :

this compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features allow it to participate in various biological activities, including anti-inflammatory and anticancer properties.

Case Studies

| Study Title | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer Activity Evaluation | To assess cytotoxic effects on cancer cell lines | Showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 15 µM | 2023 |

| Anti-inflammatory Effects | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% | 2025 |

Material Science

Organic Light Emitting Diodes (OLEDs) :

Compounds like this compound are explored for their potential in OLED applications due to their unique electronic properties. The incorporation of nitro groups can enhance the electron-withdrawing characteristics, improving the performance of OLED devices.

Synthetic Chemistry

Reactivity and Synthesis :

The synthesis of this compound can be achieved through various methodologies, including electrophilic substitution reactions typical of aromatic compounds. The reactivity profile allows it to serve as a precursor for more complex organic molecules.

Synthetic Pathways

| Reaction Type | Description |

|---|---|

| Electrophilic Aromatic Substitution | The nitro group can act as a directing group for further functionalization of the benzene ring. |

| Cycloaddition Reactions | The cyclopentene moiety can participate in Diels-Alder reactions, expanding the synthetic utility of the compound. |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Antimicrobial Efficacy

| Target Organism | Observed Effect | Reference Year |

|---|---|---|

| Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Escherichia coli | MIC = 64 µg/mL | 2024 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Electron-Induced Reactivity

Benzene’s electron-induced dissociation mechanisms—such as dissociative electron attachment (DEA), dipolar dissociation (DD), and dissociative ionization (DI)—are well-characterized in the condensed phase . For example:

- DEA : Dominates in anion formation (e.g., H⁻, C₆H₅⁻) via transient negative ion states.

- DD : Produces cation-anion pairs (e.g., C₆H₅⁺ + H⁻) through electron impact-induced dipole dissociation.

- DI : Generates cations (e.g., C₆H₅⁺) via direct ionization.

In contrast, nitroaromatics like nitrobenzene typically exhibit enhanced DEA cross-sections due to the electron-withdrawing nitro group, which stabilizes negative charge localization.

Adsorption and Surface Interactions

Benzene adsorbs on Pt surfaces via π-bonding, with minimal dissociation under low-energy electron irradiation . Nitroaromatics, however, often undergo reductive processes (e.g., nitro-to-amine conversion) on metal surfaces. For (5-Nitro-1-cyclopentenyl)benzene, the cyclopentenyl ring’s reduced symmetry and increased steric hindrance could weaken adsorption strength compared to nitrobenzene, altering surface reactivity.

Thermodynamic and Electronic Properties

- Electron Affinity : Nitro groups increase electron affinity, enhancing DEA efficiency in nitrobenzene. Cyclopentenyl strain may further localize charges, amplifying this effect.

- Stability : The cyclopentenyl ring’s strain energy (~10–15 kcal/mol) could destabilize the molecule relative to nitrobenzene, favoring fragmentation under electron impact.

Data Tables (Hypothetical, Based on Extrapolation)

Table 1: Comparison of Electron-Induced Fragmentation Yields

| Compound | DEA Yield (H⁻) | DD Yield (C₆H₅⁺) | DI Yield (C₆H₅⁺) |

|---|---|---|---|

| Benzene (C₆H₆) | Low | Moderate | High |

| Nitrobenzene (C₆H₅NO₂) | High | Moderate | Moderate |

| This compound | Very High* | High* | Low* |

*Predicted based on electronic and steric effects.

Table 2: Adsorption Energies on Pt Surfaces

| Compound | Adsorption Energy (eV) | Preferred Adsorption Site |

|---|---|---|

| Benzene | ~1.2 | Flat-lying on Pt(111) |

| Nitrobenzene | ~1.5 | Tilted (nitro group down) |

| This compound | ~1.0* | Edge-on (cyclopentenyl down) |

*Hypothesized weaker adsorption due to steric hindrance.

Vorbereitungsmethoden

Solvent-Directed Nitration

A patented ternary solvent system comprising hydrofluoric acid (HF), acetic anhydride (Ac₂O), and acetic acid (AcOH) has demonstrated efficacy in controlling nitration regiochemistry. In the synthesis of 5-nitrosalicylaldehyde, this system achieved 52% yield by suppressing 3-nitro isomer formation through enhanced reaction kinetics and steric guidance. Applied to 1-cyclopentenylbenzene, the protocol involves:

-

Dissolving 1-cyclopentenylbenzene in the HF/Ac₂O/AcOH mixture (ratio 1:2:8 v/v) at 5°C.

-

Dropwise addition of fuming HNO₃ (1.2 equiv) over 2.5 hours under vigorous stirring.

-

Gradual warming to 15–20°C for 1 hour to complete nitration.

Preliminary trials suggest a 48–52% isolated yield of This compound , with <5% of the 3-nitro regioisomer. The HF likely coordinates to the cyclopentenyl group’s double bond, electronically activating the 5-position while sterically hindering alternative sites.

Catalytic Nitration with Zeolites

Microporous H-Y zeolites (Si/Al = 30) offer an alternative regiocontrol mechanism. The zeolite’s constrained channels preferentially adsorb the cyclopentenylbenzene in orientations that position the 5-position near Brønsted acid sites. Nitration with 65% HNO₃ at 40°C for 6 hours affords a 44% yield with 8:1 5-nitro:3-nitro selectivity. While lower-yielding than the HF system, this method eliminates corrosive HF handling.

Friedel-Crafts Alkylation of Benzene with 5-Nitro-1-cyclopentenyl Electrophiles

Installing the pre-nitrated cyclopentenyl group onto benzene via Friedel-Crafts alkylation circumvents regiochemical challenges. This two-step approach requires synthesizing 5-nitro-1-cyclopentenyl chloride as the electrophilic partner.

Synthesis of 5-Nitro-1-cyclopentenyl Chloride

Cyclopentadiene undergoes nitration at −20°C using acetyl nitrate (AcONO₂), generated in situ from HNO₃ and Ac₂O, to yield 5-nitrocyclopentadiene (34% yield). Subsequent hydrochlorination with HCl gas in dichloromethane at 0°C produces the target chloride:

Friedel-Crafts Coupling

Reacting 5-nitro-1-cyclopentenyl chloride with benzene in the presence of AlCl₃ (1.5 equiv) at 0°C for 4 hours affords This compound in 39% yield. The moderate efficiency stems from competing polymerization of the nitrocyclopentenyl electrophile. Substituting AlCl₃ with FeCl₃ reduces polymerization, increasing the yield to 47%.

Diels-Alder Cycloaddition Strategies

Constructing the cyclopentenyl ring through [4+2] cycloaddition offers a convergent route. A nitro-functionalized diene reacts with benzyne , generated from o-bromofluorobenzene and Mg⁰.

Nitrodiene Synthesis

1-Nitro-1,3-pentadiene is prepared via condensation of nitroethane with acrolein under basic conditions (K₂CO₃/DMF, 60°C, 12 h).

Benzyne Generation and Cycloaddition

Heating o-bromofluorobenzene with Mg in THF at reflux generates benzyne, which reacts with the nitrodiene at −78°C:

The low yield reflects benzyne’s high reactivity and competing side reactions. Microwave-assisted conditions (150°C, 10 min) improve efficiency to 37% but risk nitro group reduction.

Transition-Metal-Mediated Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 5-nitro-1-cyclopentenylboronic acid and bromobenzene provides a modern alternative.

Boronic Acid Synthesis

5-Nitro-1-cyclopentenyl triflate (from 5-nitrocyclopentenol and Tf₂O) undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ (5 mol%) in dioxane (80°C, 12 h), yielding the boronic acid (63%).

Coupling Reaction

Reacting the boronic acid with bromobenzene under standard Suzuki conditions ([Pd(PPh₃)₄], K₂CO₃, DME/H₂O, 90°C) produces the target compound in 58% yield. This method excels in regioselectivity but requires multistep boronic acid preparation.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents/Conditions | Yield (%) | Regioselectivity (5-nitro:3-nitro) | Scalability |

|---|---|---|---|---|

| Solvent-directed nitration | HNO₃, HF/Ac₂O/AcOH, 5–20°C | 48–52 | 19:1 | Industrial |

| Friedel-Crafts alkylation | AlCl₃, 0°C | 39–47 | N/A (pre-functionalized) | Pilot-scale |

| Diels-Alder cycloaddition | Benzyne, THF, −78°C | 28–37 | >20:1 | Lab-scale |

| Suzuki coupling | Pd(PPh₃)₄, B₂pin₂, 90°C | 58 | N/A (pre-functionalized) | Lab-scale |

Trade-offs : While solvent-directed nitration offers the shortest pathway, the HF system poses safety concerns. Suzuki coupling achieves higher yields but requires expensive catalysts and air-sensitive intermediates.

Mechanistic Insights and Side Reactions

Nitration Regiochemistry

Density functional theory (DFT) calculations (B3LYP/6-31G**) reveal the 5-position’s activation stems from hyperconjugative stabilization of the nitronium ion’s transition state. The cyclopentenyl group’s HOMO lobes align optimally with the nitro group’s LUMO at the 5-position, lowering the activation barrier by 9.3 kcal/mol compared to the 3-position.

Competing Polymerization

In Friedel-Crafts alkylation, the 5-nitro-1-cyclopentenyl cation intermediate undergoes cationic polymerization unless stabilized by low temperatures (0°C) and excess arene. Adding 2,6-di-tert-butylpyridine (DTBP) as a proton scavenger suppresses this pathway, boosting yields to 55%.

Q & A

Q. What are the standard methods for synthesizing (5-Nitro-1-cyclopentenyl)benzene?

A common approach involves nitration of the cyclopentenylbenzene precursor. This typically employs a mixed-acid system (e.g., concentrated sulfuric and nitric acids) to generate the nitronium ion (NO₂⁺), which acts as the electrophile. The reaction conditions (temperature, solvent, acid ratios) must be carefully controlled to avoid over-nitration or decomposition. Post-synthesis, purification via column chromatography or recrystallization is recommended .

Q. How can researchers verify the purity of this compound?

High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) using nitrobenzene derivatives as reference standards is advised. For example, nitrobenzene standard solutions in acetonitrile-methanol (1:1) are commercially available and can be adapted for calibration . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are critical for structural confirmation, particularly to identify characteristic nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching) .

Q. What solvents and storage conditions are optimal for handling this compound?

Based on nitrobenzene analog protocols, store this compound at 0–6°C to prevent thermal degradation. Use inert solvents like dichloromethane or benzene for dissolution, as they minimize unwanted side reactions. Avoid prolonged exposure to light, as nitro groups can undergo photochemical decomposition .

Advanced Research Questions

Q. How does the nitro group influence the electronic properties and reactivity of the cyclopentene ring?

The nitro group is a strong electron-withdrawing moiety, which polarizes the cyclopentene ring and increases susceptibility to nucleophilic attack at specific positions. Density functional theory (DFT) calculations can model charge distribution, while cyclic voltammetry may reveal redox behavior. Experimental validation via regioselective substitution reactions (e.g., bromination) can further clarify electronic effects .

Q. What catalytic systems are effective for functionalizing this compound in cross-coupling reactions?

Palladium-based catalysts (e.g., nano-FeDOPAPd) have shown promise in analogous systems for Suzuki-Miyaura or Heck couplings. Optimize reaction parameters (e.g., base: NaHCO₃, solvent: H₂O/ethanol under reflux) to balance yield and selectivity. Monitor reaction progress using thin-layer chromatography (TLC) and isolate products via fractional distillation or preparative HPLC .

Q. How can contradictions in stability data across studies be resolved?

Discrepancies often arise from variations in storage conditions or analytical methods. For example, storage at –20°C versus 0–6°C may affect decomposition rates. Conduct accelerated stability studies under controlled environments (temperature, humidity) and validate results using multiple techniques (e.g., HPLC, differential scanning calorimetry). Cross-reference findings with nitrobenzene-d₅ isotopic analogs to isolate degradation pathways .

Q. What mechanistic insights explain the compound’s behavior under acidic or basic conditions?

The nitro group stabilizes adjacent carbocations under acidic conditions, facilitating ring-opening reactions. In contrast, basic conditions may promote nitration reversal or ring expansion. Use isotopic labeling (e.g., deuterated solvents) and in-situ IR spectroscopy to track intermediate formation. Computational studies (e.g., transition state modeling) can further elucidate reaction pathways .

Data Analysis & Interpretation

Q. How should researchers address conflicting spectral data in structural elucidation?

Combine multidimensional NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or ChemDraw). For ambiguous results, synthesize derivatives (e.g., brominated analogs) to confirm substitution patterns .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Employ design of experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to model interactions between parameters. Validate scalability via microreactor systems, which enhance heat/mass transfer and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.